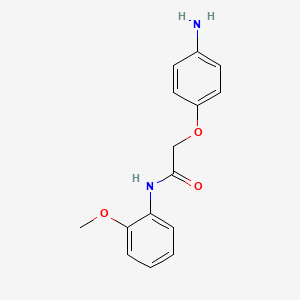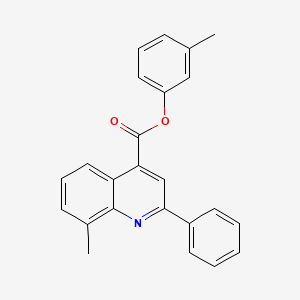![molecular formula C29H26Cl2N4O5 B12039812 [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 477729-80-9](/img/structure/B12039812.png)
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(E)-[[2-[2-(Cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat ist eine komplexe organische Verbindung mit der Summenformel C29H26Cl2N4O5 und einem Molekulargewicht von 581,46 g/mol . Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere funktionelle Gruppen wie Carbamoyl-, Anilino-, Oxoacetyl-, Hydrazinyliden- und Dichlorbenzoat-Einheiten umfasst .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [4-[(E)-[[2-[2-(Cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat umfasst in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung von Zwischenprodukten, die dann verschiedenen Reaktionsbedingungen unterzogen werden, um das Endprodukt zu bilden. Häufige Synthesewege umfassen:
Bildung des Hydrazinyliden-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion eines geeigneten Hydrazinderivats mit einer Oxoacetylverbindung unter kontrollierten Bedingungen.
Kopplung mit dem Anilinderivat: Das Hydrazinyliden-Zwischenprodukt wird dann mit einer Cyclohexylcarbamoyl-Anilinverbindung umgesetzt, um das gewünschte Produkt zu bilden.
Endgültige Veresterung: Der letzte Schritt beinhaltet die Veresterung des Produkts mit 2,4-Dichlorbenzoesäure, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die allgemeinen Prinzipien der organischen Synthese, wie die Optimierung der Reaktionsbedingungen, die Verwendung von Katalysatoren und die Reinigungstechniken, würden für die großtechnische Produktion gelten .
Chemische Reaktionsanalyse
Arten von Reaktionen
[4-[(E)-[[2-[2-(Cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Oxoacetylgruppe in eine Hydroxylgruppe umwandeln.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere am Dichlorbenzoat-Rest.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden in Abhängigkeit von der gewünschten Transformation optimiert .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. Beispielsweise kann die Oxidation Oxide liefern, die Reduktion Alkohole produzieren und Substitutionsreaktionen zu verschiedenen substituierten Derivaten führen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the hydrazinylidene intermediate: This step involves the reaction of an appropriate hydrazine derivative with an oxoacetyl compound under controlled conditions.
Coupling with the anilino derivative: The hydrazinylidene intermediate is then reacted with a cyclohexylcarbamoyl anilino compound to form the desired product.
Final esterification: The final step involves the esterification of the product with 2,4-dichlorobenzoic acid to yield the target compound.
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [4-[(E)-[[2-[2-(Cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat als Reagenz in der organischen Synthese und als Referenzverbindung in analytischen Studien verwendet .
Biologie
In der biologischen Forschung kann diese Verbindung aufgrund ihrer komplexen Struktur und der Vielzahl ihrer funktionellen Gruppen zur Untersuchung von Enzymwechselwirkungen, Proteinbindungen und anderen biochemischen Prozessen verwendet werden .
Medizin
Industrie
In der Industrie kann diese Verbindung Anwendung bei der Entwicklung neuer Materialien, Beschichtungen oder als Zwischenprodukt bei der Synthese anderer komplexer Moleküle finden .
Wirkmechanismus
Der Wirkmechanismus von [4-[(E)-[[2-[2-(Cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die zahlreichen funktionellen Gruppen der Verbindung ermöglichen die Bildung verschiedener Wechselwirkungen, darunter Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und Van-der-Waals-Kräfte. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu den beobachteten Effekten führen .
Wirkmechanismus
The mechanism of action of [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- [4-[(E)-[[2-[[2-(Cyclohexylcarbamoyl)phenyl]amino]-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-Propoxybenzoat
- [4-[(E)-[[2-[2-(Cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat
Einzigartigkeit
Die Einzigartigkeit von [4-[(E)-[[2-[2-(Cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-Dichlorbenzoat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es aufgrund von Unterschieden in seiner Molekülstruktur eine unterschiedliche Reaktivität, Bindungsaffinität und biologische Aktivität aufweisen .
Eigenschaften
CAS-Nummer |
477729-80-9 |
|---|---|
Molekularformel |
C29H26Cl2N4O5 |
Molekulargewicht |
581.4 g/mol |
IUPAC-Name |
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C29H26Cl2N4O5/c30-19-12-15-22(24(31)16-19)29(39)40-21-13-10-18(11-14-21)17-32-35-28(38)27(37)34-25-9-5-4-8-23(25)26(36)33-20-6-2-1-3-7-20/h4-5,8-17,20H,1-3,6-7H2,(H,33,36)(H,34,37)(H,35,38)/b32-17+ |
InChI-Schlüssel |
XGLGJSIVMCZQDD-VTNSRFBWSA-N |
Isomerische SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)

![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)


![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)


